3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid
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Overview
Description
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique combination of fluorine and iodine substituents on the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as alkyl halides or acyl chlorides. This can lead to the formation of various substituted indole derivatives.
Scientific Research Applications
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing their activity . The presence of fluorine and iodine substituents can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
3-(4-Fluoro-5-iodo-3-indolyl)propanoic Acid can be compared with other indole derivatives such as:
3-(5-Fluoro-3-indolyl)propanoic Acid: Lacks the iodine substituent, which may result in different biological activities and chemical properties.
3-(4-Iodo-3-indolyl)propanoic Acid: Lacks the fluorine substituent, which can affect its reactivity and interactions with molecular targets.
Indole-3-acetic Acid: A naturally occurring plant hormone with different biological functions and applications.
The unique combination of fluorine and iodine in this compound distinguishes it from other indole derivatives, potentially offering enhanced biological activities and therapeutic potential.
Properties
Molecular Formula |
C11H9FINO2 |
---|---|
Molecular Weight |
333.10 g/mol |
IUPAC Name |
3-(4-fluoro-5-iodo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9FINO2/c12-11-7(13)2-3-8-10(11)6(5-14-8)1-4-9(15)16/h2-3,5,14H,1,4H2,(H,15,16) |
InChI Key |
IQDQPUFBMWFRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CCC(=O)O)F)I |
Origin of Product |
United States |
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